3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE
Overview
Description
3-(Trifluoromethyl)benzyl 4-{2-[3-(trifluoromethyl)benzyl]-2H-tetrazol-5-yl}benzoate: is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups contribute to the compound’s unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE typically involves multiple steps, starting from commercially available precursors
Tetrazole Formation: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic conditions.
Trifluoromethylbenzyl Group Introduction: The trifluoromethylbenzyl groups can be introduced through a nucleophilic substitution reaction using 3-(trifluoromethyl)benzyl bromide as a key reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of continuous flow reactors can also improve scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethylbenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic positions can yield benzyl alcohols or carboxylic acids, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. The trifluoromethyl groups can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to proteins and enzymes, potentially leading to inhibition or activation of biological pathways. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl group but lacks the tetrazole ring.
4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a bromide group instead of the tetrazole ring.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups on the benzyl ring.
Uniqueness
The uniqueness of 3-(TRIFLUOROMETHYL)BENZYL 4-{2-[3-(TRIFLUOROMETHYL)BENZYL]-2H-1,2,3,4-TETRAAZOL-5-YL}BENZOATE lies in its combination of trifluoromethyl groups and a tetrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 4-[2-[[3-(trifluoromethyl)phenyl]methyl]tetrazol-5-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)19-5-1-3-15(11-19)13-34-32-21(31-33-34)17-7-9-18(10-8-17)22(35)36-14-16-4-2-6-20(12-16)24(28,29)30/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXRSZYRHMTAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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